molecular formula C7H16ClN B1655444 Heptamethylenimine hydrochloride CAS No. 36520-41-9

Heptamethylenimine hydrochloride

Cat. No.: B1655444
CAS No.: 36520-41-9
M. Wt: 149.66 g/mol
InChI Key: CQLGMRJLTUALLX-UHFFFAOYSA-N
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Description

Heptamethylenimine hydrochloride, also known as azacyclooctane hydrochloride, is a heterocyclic organic compound with the molecular formula C7H15N·HCl. It consists of a saturated eight-membered ring containing seven carbon atoms and one nitrogen atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptamethylenimine hydrochloride can be synthesized from heptamethyleneimine, which is prepared by the reduction of heptamethyleneimine oxime. The synthetic route involves the following steps:

    Thionation: Heptamethyleneimine oxime is added to water and heated to 60°C. Phosphorus pentasulfide is then added, and the temperature is maintained at 85-95°C for 1.5 hours. The mixture is then heated to 115-118°C and stirred for 0.5 hours.

    Reduction: The crude heptamethyleneimine is dissolved in ethanol and mixed with potassium borohydride. The mixture is heated to 74°C and water is added dropwise over 3 hours. The reaction is continued for an additional hour.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Heptamethylenimine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of heptamethylenimine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It acts as a ligand, binding to specific sites on enzymes and altering their activity. This interaction can modulate various biochemical pathways, leading to its effects in biological systems .

Properties

IUPAC Name

azocane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-2-4-6-8-7-5-3-1;/h8H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLGMRJLTUALLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCNCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50190026
Record name Heptamethylenimine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36520-41-9
Record name Azocine, octahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36520-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptamethylenimine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036520419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octahydroazocine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400414
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Heptamethylenimine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEPTAMETHYLENIMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49J2UIC94Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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